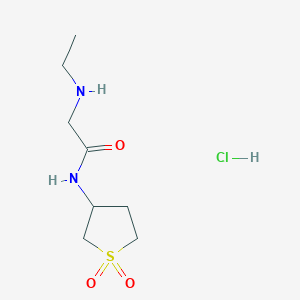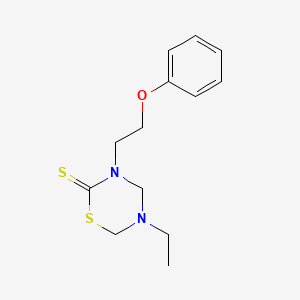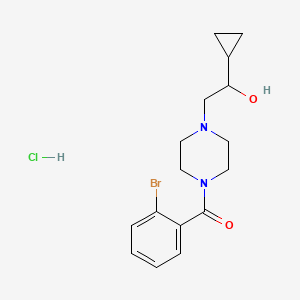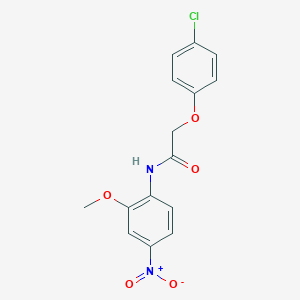![molecular formula C17H15ClN2O2S2 B2706100 Ethyl 4-chloro-5-methyl-2-[(phenylthio)methyl]thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 731001-96-0](/img/structure/B2706100.png)
Ethyl 4-chloro-5-methyl-2-[(phenylthio)methyl]thieno[2,3-d]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Crystal Structure and Spectroscopic Characterization
The multicomponent reaction involving ethyl 3-aminocrotonate and phenyl isothiocyanates under mild conditions resulted in compounds like Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate. The structural elucidation through X-ray diffraction, alongside FT-IR, 1H and 13C NMR spectroscopy, and DFT calculations, provided insights into the molecule's geometry and vibrational frequencies. These studies contribute to understanding the structural parameters essential for designing compounds with potential applications in medicinal chemistry and materials science (Pekparlak et al., 2018).
Nonlinear Optical Properties
Research on thiopyrimidine derivatives, including similar compounds, has highlighted their significant potential in nonlinear optics (NLO) and optoelectronic applications. DFT studies have shown that these compounds exhibit considerable NLO character, making them promising candidates for future high-tech applications in fields such as photovoltaics, optical data storage, and photonics (Hussain et al., 2020).
Synthesis and Chemical Reactivity
Ethyl 4-chloro-5-methyl-2-[(phenylthio)methyl]thieno[2,3-d]pyrimidine-6-carboxylate and related compounds have been synthesized through various methods, including reactions with ethyl mercaptoacetate and further chemical modifications. These synthetic pathways offer routes to a wide range of thieno[2,3-d]pyrimidine derivatives with diverse biological and chemical properties. The ability to undergo alkaline hydrolysis, hydrazinolysis, and reduction reactions opens the door for the creation of novel compounds with potential utility in drug development and material science (Tumkevicius & Kaminskas, 2003).
Antimicrobial and Biological Activities
The reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with various reagents has led to the synthesis of new heterocyclic systems. These compounds, including ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates, have shown promising antimicrobial activity against pathogens like Staphylococcus aureus. Such findings underscore the potential of these derivatives in developing new antimicrobial agents (Sirakanyan et al., 2015).
Cytotoxic Activities and Cancer Research
The synthesis of novel 5-methyl-4-thiopyrimidine derivatives from similar starting materials has been explored for their cytotoxic activities against various cancer cell lines. This research is crucial for identifying new therapeutic agents and understanding the structure-activity relationships that govern the cytotoxicity of thieno[2,3-d]pyrimidine derivatives. Such studies contribute significantly to the field of oncology, providing insights into the potential use of these compounds in cancer treatment (Stolarczyk et al., 2018).
Propriétés
IUPAC Name |
ethyl 4-chloro-5-methyl-2-(phenylsulfanylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S2/c1-3-22-17(21)14-10(2)13-15(18)19-12(20-16(13)24-14)9-23-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJLDMRMGLPZOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(N=C2Cl)CSC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dimethylphenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2706017.png)

![N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2706021.png)
![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2706022.png)


![3-chloro-4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2706026.png)

![2-[[1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2706028.png)




![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-fluoropropanoic acid](/img/structure/B2706038.png)